molecular formula C10H18N4 B7925875 N1-Isopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine

N1-Isopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine

Cat. No.: B7925875
M. Wt: 194.28 g/mol
InChI Key: XDXSYQPMCZUETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Isopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine is a branched aliphatic diamine derivative featuring an isopropyl group and a pyrazin-2-ylmethyl substituent on the primary nitrogen atom. The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, introduces aromaticity and electron-withdrawing properties, which influence the compound’s coordination ability and reactivity.

Properties

IUPAC Name

N'-propan-2-yl-N'-(pyrazin-2-ylmethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-9(2)14(6-3-11)8-10-7-12-4-5-13-10/h4-5,7,9H,3,6,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXSYQPMCZUETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Isopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine typically involves the reaction of pyrazine-2-carboxaldehyde with N-isopropylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often include steps such as purification through recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N1-Isopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

N1-Isopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-Isopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The substituents on the ethane-1,2-diamine backbone critically determine electronic, steric, and solubility properties. Key analogs include:

Compound Name Substituents Molecular Weight Key Features Reference
N1-Isopropyl-N1-(thiazol-5-ylmethyl)ethane-1,2-diamine Thiazol-5-ylmethyl, isopropyl 214.30 Thiazole’s sulfur atom enhances metal coordination; used in catalysis.
N1,N1-Diethyl-N2-(2-isopropyl-6-methyl-4-pyrimidinyl)-1,2-ethanediamine Pyrimidinyl, diethyl, isopropyl 293.43 Pyrimidine’s nitrogen arrangement favors hydrogen bonding; potential antiviral activity.
N1-(1-Benzyl-pyrrolidin-3-yl)-N1-isopropylethane-1,2-diamine Benzyl-pyrrolidinyl, isopropyl 289.44 Bulky benzyl group increases steric hindrance; possible CNS drug candidate.
N1,N1-Dimethyl-N2-(tricosan-12-yl)ethane-1,2-diamine Tricosan-12-yl, dimethyl 439.78 Long alkyl chain improves lipid solubility; used in nanocarrier synthesis.
Target Compound: N1-Isopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine Pyrazin-2-ylmethyl, isopropyl ~223.32* Pyrazine’s π-conjugation may enhance corrosion inhibition and ligand stability. N/A

*Calculated based on molecular formula C10H19N5.

Key Observations :

  • Electron Density Modulation : Pyrazine (target compound) and pyrimidine () provide electron-deficient aromatic systems, favoring interactions with metal surfaces or cations. Thiazole () introduces sulfur-based coordination sites.
  • Solubility : Long alkyl chains (e.g., tricosan-12-yl in ) enhance hydrophobicity, whereas polar substituents (pyrazine, thiazole) improve aqueous solubility.

Corrosion Inhibition Performance

Compound NH Groups Inhibition Efficiency (Steel) DFT Parameters (EHOMO, ELUMO) Reference
N1-(2-aminoethyl)ethane-1,2-diamine (DETA) 3 78% EHOMO: -5.2 eV, ELUMO: -1.8 eV
N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine (TETA) 4 85% EHOMO: -4.9 eV, ELUMO: -1.5 eV
This compound (Inferred) 2 ~70–80%* EHOMO: -5.0 eV (estimated) N/A

*Predicted based on pyrazine’s electron-withdrawing effects and moderate adsorption capacity.

Trends :

  • Increased NH groups (e.g., DETA, TETA) correlate with higher inhibition efficiency due to stronger chemisorption via lone-pair donation .
  • The target compound’s pyrazine ring may compensate for fewer NH groups by enabling π-backbonding with metal surfaces.

Insights :

  • Schiff base formation () is common for diamines with aromatic aldehydes/ketones.
  • Alkylation methods () are preferred for introducing bulky substituents like isopropyl.

Biological Activity

N1-Isopropyl-N1-(pyrazin-2-ylmethyl)ethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an isopropyl group and a pyrazinylmethyl moiety attached to an ethane-1,2-diamine backbone. The molecular formula is C11H16N4C_{11}H_{16}N_4, with a molecular weight of approximately 208.27 g/mol. The compound's structure can influence its interaction with biological targets.

Research indicates that compounds with similar structures may exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many diamines have been shown to inhibit enzymes involved in cellular processes, potentially affecting pathways such as cell proliferation and apoptosis.
  • Antiviral Properties : Some derivatives have demonstrated antiviral activity by interfering with viral replication mechanisms.
  • Anticancer Activity : Compounds containing amine functionalities are often explored for their potential to induce cytotoxic effects in cancer cells.

Antiviral Activity

A study highlighted the antiviral efficacy of pyrazole-containing compounds against herpes simplex virus type 1 (HSV-1). While specific data on this compound is limited, its structural analogs have shown significant inhibition rates against various viral strains .

Anticancer Activity

Preliminary investigations into the anticancer properties of similar diamines suggest that they may induce apoptosis in human cancer cell lines. For instance, complexes derived from ethane-1,2-diamine have been noted for their cytotoxic effects in vitro, with IC50 values indicating effective concentrations needed to inhibit 50% of cell viability .

Case Studies

Several case studies have explored the biological implications of related compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their antiviral activity. One compound showed a reduction in HSV-1 plaque formation by 69% at a concentration of 0.5 mg/mL .
  • Cytotoxicity Assessment : In a comparative study involving iridium complexes with ethane-1,2-diamine derivatives, one complex exhibited an IC50 value of 4.2 μM against ovarian cancer cells (A2780), suggesting that modifications to the ethylene diamine framework could enhance anticancer properties .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 ValueReference
Pyrazole Derivative (similar structure)Antiviral0.5 mg/mL
Iridium Complex with Ethane-1,2-diamineAnticancer4.2 μM
N-Heterocycles (related compounds)AntiviralVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.